

# Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage and administration protocols for **centanafadine** in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available data from various studies.

## **Investigational Drug Profile**

- Drug Name: Centanafadine
- Formulation: Sustained-Release (SR) Tablets[1]
- Mechanism of Action: Centanafadine is a novel serotonin-norepinephrine-dopamine triplereuptake inhibitor[2][3]

### **Phase 3 Clinical Trial Design Overview**

The Phase 3 clinical program for **centanafadine** in adults with ADHD typically involved randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-week open-label safety and tolerability study was also conducted.[6][7]

The trials generally consisted of four distinct periods:

Screening and Washout Period[1]



- Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]
- Double-Blind Treatment Period: Lasting for six weeks.[1]
- Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]

## Dosage and Administration Protocol Investigated Dosages

The Phase 3 trials primarily evaluated two total daily doses (TDD) of **centanafadine** SR:

- 200 mg TDD[1][2][9]
- 400 mg TDD[1][2][9]

These were compared against a matching placebo.[9] The administration was oral, with a twice-daily (BID) dosing schedule.[2][10]

#### **Dosing and Titration Schedule**

A specific titration schedule was implemented for the higher dose group to enhance tolerability:

| Total Daily Dose<br>(TDD) | Dosing Regimen       | Day 1-7     | Day 8-42    |
|---------------------------|----------------------|-------------|-------------|
| 200 mg                    | 100 mg BID           | 100 mg BID  | 100 mg BID  |
| 400 mg                    | 200 mg BID           | 100 mg BID  | 200 mg BID  |
| Placebo                   | Matching Placebo BID | Placebo BID | Placebo BID |

Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.

Subjects randomized to the 200 mg TDD group began treatment at their target dose from the first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD on day 8 for the remainder of the study.[1][11]



For the 52-week open-label long-term safety study, all participants received a starting dose of 200 mg TDD of **centanafadine** SR from days 1 to 7, followed by a titration to 400 mg TDD on day 8.[7]

## **Experimental Protocols**Participant Eligibility Criteria

The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale (ACDS) Version 1.2.[10][12]

#### Key Inclusion Criteria:

- Symptom Severity: Participants not on ADHD medication needed an Adult ADHD
   Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline.

   Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at baseline.[10]
- Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score
  of ≥ 4 (at least moderately ill) at baseline was required.[10][13]

#### Key Exclusion Criteria:

- Presence of a current comorbid psychiatric disorder that could interfere with the trial's assessments or require prohibited medications.[10]
- A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as per DSM-5.[10]

### **Efficacy and Safety Assessments**

#### Primary Efficacy Endpoint:

• The primary measure of efficacy was the change from baseline to Day 42 in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS).[2][4] The AISRS is an interview-based assessment of ADHD symptoms in adults.[2]



Key Secondary Efficacy Endpoint:

 The key secondary outcome was the change from baseline to Day 42 on the Clinical Global Impression – Severity (CGI-S) scale.[2][4]

## **Summary of Efficacy Data from Phase 3 Trials**

The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.

| Study                       | Treatment<br>Group            | Mean Change<br>from Baseline<br>in AISRS Total<br>Score at Day<br>42 | p-value vs.<br>Placebo | Effect Size vs.<br>Placebo |
|-----------------------------|-------------------------------|----------------------------------------------------------------------|------------------------|----------------------------|
| Study 1                     | Centanafadine<br>200 mg/day   | -3.16 (LS Mean<br>Difference)                                        | 0.019                  | -0.28                      |
| Centanafadine<br>400 mg/day | -2.74 (LS Mean<br>Difference) | 0.039                                                                | -0.24                  |                            |
| Study 2                     | Centanafadine<br>200 mg/day   | -4.01 (LS Mean<br>Difference)                                        | 0.002                  | -0.37                      |
| Centanafadine<br>400 mg/day | -4.47 (LS Mean<br>Difference) | 0.001                                                                | -0.40                  |                            |

Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]



| Pooled Analysis   | Treatment Group | Mean Change from<br>Baseline in AISRS<br>Total Score at<br>Week 6 | p-value vs. Placebo |
|-------------------|-----------------|-------------------------------------------------------------------|---------------------|
| Centanafadine 200 | -12.1           | 0.002                                                             |                     |
| Centanafadine 400 | -12.5           | 0.0009                                                            | _                   |
| Placebo           | -8.1            | N/A                                                               |                     |

Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]

# Visualized Experimental Workflow and Signaling Pathway





Click to download full resolution via product page

Caption: Phase 3 Clinical Trial Workflow for **Centanafadine** in Adult ADHD.





Click to download full resolution via product page

Caption: Mechanism of Action of **Centanafadine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 3. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 4. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-







blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. additudemag.com [additudemag.com]
- 6. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustainedrelease Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 11. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Doubleblind, Multicenter, Placebo-Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. medscape.com [medscape.com]
- To cite this document: BenchChem. [Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258622#centanafadine-dosage-and-administration-in-phase-3-clinical-trials-for-adult-adhd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com